Desmethoxy Fluvoxamine
Overview
Description
Desmethoxy fluvoxamine is a potent and selective serotonin reuptake inhibitor (SSRI) that functions by binding to the serotonin transporter and inhibiting the reuptake of serotonin into the presynaptic neuron . This compound is chemically identified as (E)-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime maleate . It is structurally related to fluvoxamine, a well-known antidepressant used primarily for the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder (MDD).
Preparation Methods
The synthesis of desmethoxy fluvoxamine involves several steps, starting from the precursor fluvoxamine. The synthetic route typically includes the following steps:
Formation of the oxime: The precursor compound undergoes a reaction with hydroxylamine to form the oxime derivative.
Reduction: The oxime is then reduced to the corresponding amine.
Substitution: The amine undergoes a substitution reaction to introduce the trifluoromethyl group.
Industrial production methods for this compound are similar to those used for fluvoxamine, involving large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Desmethoxy fluvoxamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, which are often pharmacologically inactive.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can be introduced or modified through substitution reactions.
Common reagents and conditions used in these reactions include hydroxylamine for oxime formation, reducing agents like lithium aluminum hydride for reduction, and trifluoromethylating agents for substitution reactions. The major products formed from these reactions are typically the corresponding amines and substituted derivatives .
Scientific Research Applications
Desmethoxy fluvoxamine has a wide range of scientific research applications:
Mechanism of Action
Desmethoxy fluvoxamine exerts its effects by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) on the neuronal membrane. This inhibition enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonergic neurotransmission . Additionally, this compound acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects .
Comparison with Similar Compounds
Desmethoxy fluvoxamine is similar to other SSRIs such as fluoxetine, sertraline, and paroxetine. it has unique properties that distinguish it from these compounds:
Biological Activity
Desmethoxy fluvoxamine, a derivative of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, has garnered attention for its biological activities beyond its primary use as an antidepressant. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in inflammatory and neurodegenerative conditions.
This compound is structurally related to fluvoxamine, which primarily acts by inhibiting the reuptake of serotonin in the brain. This action enhances serotonin levels in the synaptic cleft, contributing to its antidepressant effects. However, this compound may exhibit distinct biological activities due to its unique chemical structure.
Pharmacokinetics
Research indicates that this compound may influence the pharmacokinetics of other drugs. For example, it has been shown to inhibit the metabolism of diazepam, leading to increased plasma concentrations and prolonged half-life of the drug. This interaction suggests that this compound could affect the efficacy and safety profiles of co-administered medications .
Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of fluvoxamine and its derivatives. This compound has been observed to suppress cyclooxygenase-2 (COX-2) expression in macrophages, which is a critical mediator in inflammatory responses. In vitro studies demonstrated a significant reduction in COX-2 levels when macrophages were treated with this compound, indicating its potential as an anti-inflammatory agent .
Table 1: Effects of this compound on COX-2 Expression
Concentration (M) | COX-2 Expression (%) |
---|---|
10^-6 | 65 |
10^-7 | 40 |
10^-8 | No significant change |
Neuroprotective Properties
In addition to its anti-inflammatory effects, this compound has been shown to stimulate oligodendrogenesis in neural stem cells (NSCs). This activity is particularly relevant for conditions such as multiple sclerosis (MS), where demyelination is a hallmark feature. Studies indicated that treatment with this compound led to increased proliferation and differentiation of NSCs into oligodendrocytes, which are essential for myelin production .
Case Study: Efficacy in Multiple Sclerosis Models
In an experimental autoimmune encephalomyelitis model (a common animal model for MS), treatment with this compound significantly reduced immune cell infiltration and demyelination plaques in spinal cord tissues. The results showed enhanced expression of myelin basic protein (MBP) and glial fibrillary acidic protein (GFAP), markers indicative of oligodendrocyte activity .
Clinical Implications and Future Directions
The potential therapeutic applications of this compound extend into various fields including psychiatry, immunology, and neurology. Its ability to modulate inflammatory responses while promoting neuroprotection positions it as a candidate for further clinical investigation.
Table 2: Summary of Clinical Findings
Study Focus | Findings |
---|---|
Anti-inflammatory effects | Significant reduction in COX-2 expression in macrophages |
Neuroprotection in MS | Enhanced oligodendrogenesis and reduced demyelination in animal models |
Pharmacokinetic interactions | Inhibition of diazepam metabolism leading to increased plasma concentrations |
Properties
IUPAC Name |
2-[(E)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWVEFPUVMRRCU-CPNJWEJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217216-82-4 | |
Record name | Desmethoxy fluvoxamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217216824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHOXY FLUVOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q6B2H40LL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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